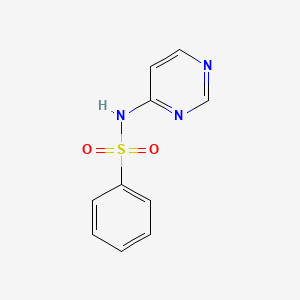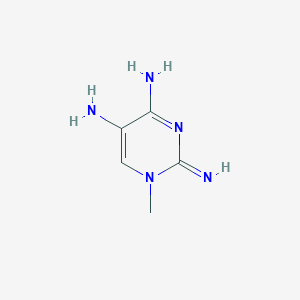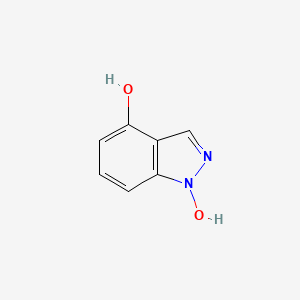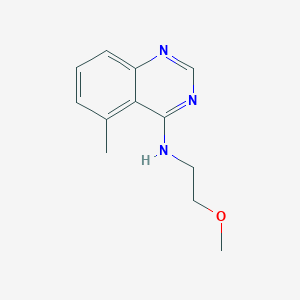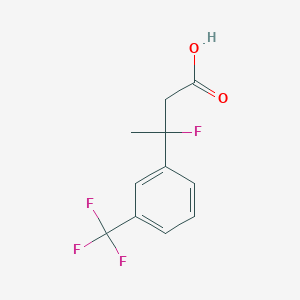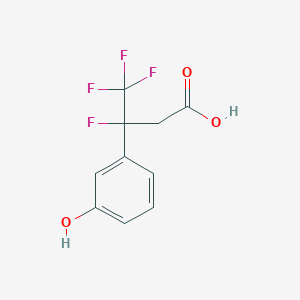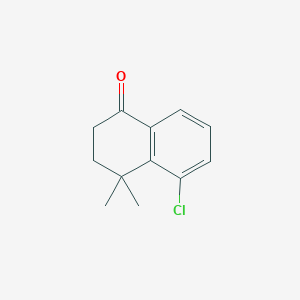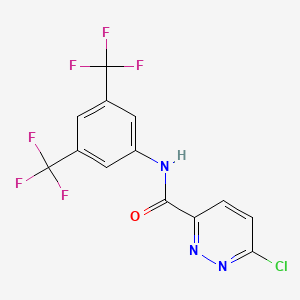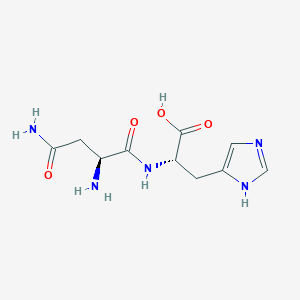
Asn-His
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparaginyl-Histidine is a dipeptide composed of L-asparagine and L-histidine joined by a peptide linkage . This compound is known for its role in various biochemical processes, including protein synthesis and metabolism. Asparaginyl-Histidine is of particular interest due to its unique catalytic properties and its involvement in succinimide formation, which has implications in protein degradation and aging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Histidine typically involves the coupling of L-asparagine and L-histidine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of Asparaginyl-Histidine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Asparaginyl-Histidine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
Asparaginyl-Histidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Asparaginyl-Histidine involves its catalytic role in succinimide formation. The imidazole group of the histidine residue acts as a proton-transfer mediator, facilitating the formation of the tetrahedral intermediate. This intermediate then undergoes deamidation to form aspartic acid, releasing an ammonia molecule in the process . This reaction is significant in the context of protein degradation and aging, as it leads to the formation of biologically uncommon residues such as L-β-aspartic acid .
Comparaison Avec Des Composés Similaires
Asparaginyl-Glycine: This compound also undergoes deamidation but at a much slower rate compared to Asparaginyl-Histidine due to the smaller size of the glycine residue.
Asparaginyl-Isoleucine: The deamidation rate is extremely slow for this compound due to the bulky nature of the isoleucine residue.
Uniqueness of Asparaginyl-Histidine: Asparaginyl-Histidine is unique in its ability to catalyze the formation of the succinimide intermediate despite the large size of the histidine residue. This property is attributed to the specific catalytic role of the histidine imidazole group, which is not observed in other similar compounds .
Propriétés
Numéro CAS |
224638-52-2 |
|---|---|
Formule moléculaire |
C10H15N5O4 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
Clé InChI |
FFMIYIMKQIMDPK-BQBZGAKWSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


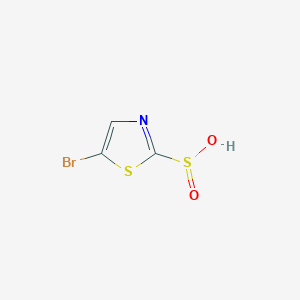
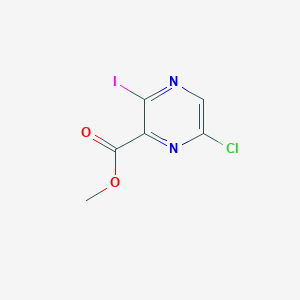
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
